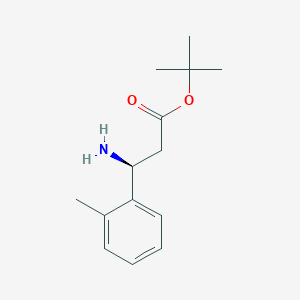

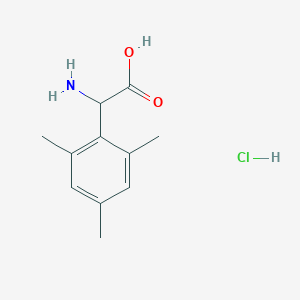

![molecular formula C17H22N4O5 B2996874 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea CAS No. 894042-14-9](/img/structure/B2996874.png)

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

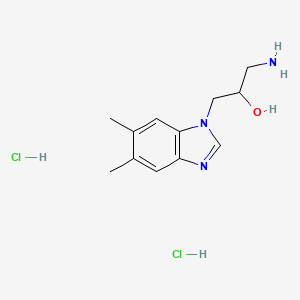

The synthesis of similar compounds has been reported. For example, a compound with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is a significant intermediate in the synthesis of various biologically active compounds. It has been utilized in the design of small molecule inhibitors, especially in anti-cancer studies. Derivatives of this compound have shown potential biological activities, indicating its importance in pharmaceutical research (Wang et al., 2016).

Catalysis in Organic Synthesis

In a study on alkylation of cyclic amines with alcohols, ruthenium complexes bearing N-heterocyclic carbenes were synthesized. These complexes have been tested for their effectiveness in catalyzing the alkylation of pyrrolidine and morpholine with alcohols, demonstrating excellent activity in these reactions (Ulu et al., 2017).

Chemical Reaction Studies

Research on the reactions of benzo[b]thiophen 1,1-dioxides with morpholine, among other cyclic amines, has provided insights into their potential in forming amides and enamines. This information is crucial for understanding the chemical behavior of such compounds in various organic reactions (Buggle et al., 1978).

Anti-tumor Applications

Benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine have shown significant activity as anti-tumor agents. They have been effective against various cancer cell lines, including breast, CNS, and colon cancers, at very low concentrations (Jurd, 1996).

Synthesis of Isoflavone Derivatives

The synthesis of 5-Methyl-7-methoxy-isoflavone involved the use of morpholine as a catalyst. This process highlights the role of morpholine derivatives in facilitating chemical reactions, particularly in the synthesis of biologically significant compounds (Hong, 2005).

DNA-PK Inhibitors in Cancer Therapy

Compounds similar to the one , involving morpholino groups, have been studied as DNA-PK inhibitors. These inhibitors are significant in cancer therapy as they enhance the efficacy of ionizing radiation and other cytotoxic agents in cancer treatment (Cano et al., 2010).

Eigenschaften

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c22-16-9-12(18-17(23)19-20-3-5-24-6-4-20)11-21(16)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12H,3-9,11H2,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXSSJDXAOAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)

![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)

![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)

![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)